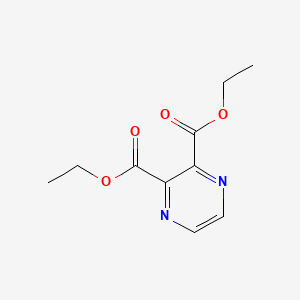

Diethyl pyrazine-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

CAS No. |

2427-90-9 |

|---|---|

Molecular Formula |

C10H12N2O4 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

diethyl pyrazine-2,3-dicarboxylate |

InChI |

InChI=1S/C10H12N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

FCOTXDSQWWDSPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Pyrazine 2,3 Dicarboxylate

Esterification Routes from Pyrazine-2,3-dicarboxylic Acid Precursors

The conversion of pyrazine-2,3-dicarboxylic acid to its diethyl ester is a critical step, typically accomplished through well-established esterification protocols.

Classical Acid-Catalyzed Esterification Protocols

The most common method for the synthesis of diethyl pyrazine-2,3-dicarboxylate is the Fischer-Speier esterification. orgsyn.org This classic organic reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. researchgate.net The mechanism is an acyl substitution at the carbonyl carbon. The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the alcohol. masterorganicchemistry.com

A typical procedure involves refluxing a mixture of pyrazine-2,3-dicarboxylic acid and absolute ethanol with a catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas. researchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is commonly employed. masterorganicchemistry.com For instance, the synthesis of related dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid is achieved by heating the diacid under reflux in the corresponding alcohol (methanol or ethanol) with concentrated sulfuric acid for an extended period, such as 16 hours. semopenalex.org A similar approach is taken for the synthesis of pyrazine-2,3-dicarboxamide, where the dicarboxylic acid is first converted to its diester using absolute ethanol and glacial acetic acid as a catalyst. actapharmsci.com

Optimization of Reaction Conditions and Yields

Optimizing the yield of this compound in Fischer esterification hinges on manipulating the reaction equilibrium. Key strategies include using a large excess of the alcohol reactant and removing the water byproduct as it forms, for example, through azeotropic distillation. orgsyn.orgmasterorganicchemistry.com

Table 1: General Parameters for Acid-Catalyzed Esterification of Pyrazine-2,3-dicarboxylic Acid

| Parameter | Typical Condition/Value | Purpose |

| Alcohol | Ethanol (large excess) | Reactant and solvent; drives equilibrium |

| Catalyst | Concentrated H₂SO₄, TsOH | Increases reaction rate |

| Temperature | Reflux | Provides energy for the reaction |

| Reaction Time | 1-16 hours | To achieve high conversion |

| Byproduct Removal | Azeotropic distillation (optional) | Shifts equilibrium to favor product formation |

Precursor Synthesis: Pyrazine-2,3-dicarboxylic Acid

The availability of pyrazine-2,3-dicarboxylic acid is a prerequisite for the synthesis of its diethyl ester. A primary route to this precursor is the oxidative cleavage of the benzene (B151609) ring of a quinoxaline (B1680401) derivative.

Oxidation of Quinoxaline Derivatives

The pyrazine (B50134) ring is notably stable to oxidation, allowing for the selective oxidation of the fused benzene ring in quinoxaline to yield pyrazine-2,3-dicarboxylic acid. upt.ro

A well-documented and effective method for the synthesis of pyrazine-2,3-dicarboxylic acid is the oxidation of quinoxaline with potassium permanganate (B83412) (KMnO₄). orgsyn.org This reaction is typically carried out in an aqueous solution. In a standard procedure, quinoxaline is heated in water, and a saturated solution of potassium permanganate is added portion-wise while maintaining the reaction mixture at a gentle boil. orgsyn.org The reaction is vigorous and results in the precipitation of manganese dioxide.

Table 2: Permanganate Oxidation of Quinoxaline

| Reactant | Oxidizing Agent | Solvent | Reaction Temperature | Yield of Pyrazine-2,3-dicarboxylic Acid |

| Quinoxaline | Potassium Permanganate (KMnO₄) | Water | Boiling | 75-77% orgsyn.org |

Electrochemical methods offer a more environmentally friendly alternative to the use of stoichiometric amounts of chemical oxidants. The synthesis of pyrazine-2,3-dicarboxylic acid has been achieved through the electrochemical oxidation of quinoxaline. orgsyn.org This approach often involves the in situ regeneration of the oxidizing agent.

Alternative Oxidants and Reaction Conditions (e.g., Sodium Chlorate)

While potassium permanganate is a classic oxidant for converting quinoxaline to pyrazine-2,3-dicarboxylic acid, alternative reagents offer milder and more controlled reaction conditions. google.comum.edu.my One such alternative is sodium chlorate (B79027) (NaClO₃) in an acidic system. google.com

A patented method describes the synthesis of 2,3-pyrazinedicarboxylic acid using quinoxaline as the raw material and sodium chlorate as the oxidizing agent. google.com The reaction is conducted in water as a solvent within an acidic medium of copper sulfate (B86663) and concentrated sulfuric acid. google.com The process involves heating the mixture with stirring at temperatures ranging from 40-150 °C for 5 to 15 hours. google.com A typical procedure involves warming the quinoxaline with water, sulfuric acid, and copper sulfate pentahydrate to between 40-50 °C, before adding sodium chlorate in batches upon reaching 80-90 °C. google.com This method is noted for its relatively mild reaction profile and manageable temperature control. google.com After the reaction, the intermediate product is subjected to alkaline hydrolysis and then acidified to yield the final 2,3-pyrazinedicarboxylic acid. google.com Yields from this method are reported to be in the range of 40-54%. google.com

Novel Approaches to Pyrazine-2,3-dicarboxylic Acid Synthesis (e.g., from 2,3-diaminosuccinic acid and glyoxal)

A more direct and novel approach to the pyrazine-2,3-dicarboxylic acid core, which bypasses the quinoxaline intermediate and its subsequent oxidation, involves the condensation of 2,3-diaminosuccinic acid with glyoxal (B1671930). sciencemadness.org This method constructs the pyrazine ring directly from acyclic precursors that already contain the necessary functional groups. The reaction condenses the vicinal diamine functionality of 2,3-diaminosuccinic acid with the 1,2-dicarbonyl structure of glyoxal to form the dihydropyrazine (B8608421) ring, which then aromatizes to the pyrazine. sciencemadness.orgresearchgate.net This strategy is synthetically elegant as it directly installs the carboxylic acid groups onto the pyrazine skeleton. sciencemadness.org

Advanced Synthetic Strategies for this compound and Analogues

Advanced strategies move beyond the standard oxidation routes to offer greater control over the final structure, allowing for the synthesis of complex analogues.

C-Formylation Strategies from Acyclic Precursors (e.g., Glycine (B1666218) Ethyl Ester Hydrochloride)

The construction of the pyrazine ring from simple acyclic precursors like glycine ethyl ester hydrochloride represents a fundamental approach in heterocyclic synthesis. While a direct C-formylation and cyclization is complex, a plausible pathway involves the base-mediated self-condensation of two molecules of glycine ethyl ester. This would initially form ethyl 2-amino-3-oxobutanoate, which can then dimerize and cyclize. The subsequent dihydropyrazine intermediate would undergo oxidation to yield the pyrazine ring. Esterification of the resulting pyrazine-2,5-dicarboxylic acid would lead to the corresponding diethyl ester. Chemoenzymatic methods have also demonstrated the synthesis of alkylpyrazines from amino acid precursors like L-threonine, suggesting that biosynthetic pathways can be adapted for the formation of pyrazine cores from simple amino acids. nih.gov

Stereoselective and Regioselective Synthesis Considerations

The synthesis of substituted pyrazine analogues often requires careful control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity).

Regioselectivity is crucial when preparing asymmetrically substituted pyrazines. The classical condensation between a 1,2-diamine and a 1,2-dicarbonyl compound can lead to a mixture of regioisomers if both reactants are unsymmetrical. Achieving high regioselectivity often depends on the differential reactivity of the carbonyl and amine groups. organic-chemistry.org By carefully selecting precursors and controlling reaction conditions (e.g., solvent, temperature, catalysts), one can favor the formation of a single desired isomer. mdpi.comnih.gov For instance, the use of aprotic solvents with strong dipole moments has been shown to significantly improve regioselectivity in the synthesis of related heterocyclic systems like pyrazoles. organic-chemistry.org

Stereoselectivity becomes important when chiral centers are incorporated into the pyrazine structure, typically on the side chains. The synthesis of new chiral pyrazine-based ligands has been achieved by starting with chiral precursors, such as those derived from camphor. researchgate.net Annellated terpene fragments have been used to create chiral metal-chelating pyrazines. researchgate.net The introduction of stereoselectivity during the synthesis of the pyrazine core itself is less common, but can be achieved by using enantiopure starting materials, such as chiral diamines or dicarbonyl compounds, which guide the stereochemical outcome of the cyclization reaction. researchgate.net

Chemical Transformations and Derivatization of Diethyl Pyrazine 2,3 Dicarboxylate

Hydrolysis Reactions to Pyrazine-2,3-dicarboxylic Acid

The hydrolysis of the ethyl ester groups of diethyl pyrazine-2,3-dicarboxylate to the corresponding carboxylic acid, pyrazine-2,3-dicarboxylic acid, is a fundamental transformation. This reaction can be effectively achieved under both acidic and basic conditions, as well as being promoted by the presence of certain metal ions.

The esterification of pyrazine-2,3-dicarboxylic acid to its diethyl ester is typically carried out in an acidic medium, often by refluxing in ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid nih.gov. As this reaction is reversible, the hydrolysis of this compound can be achieved by heating in an aqueous acidic solution.

Alternatively, and often more efficiently, hydrolysis can be conducted under basic conditions. The saponification of the ester groups using a strong base, such as sodium hydroxide (B78521) in an aqueous or mixed aqueous-ethanolic solution, followed by acidification, is a common method. This process involves refluxing the diester with the base, which leads to the formation of the disodium (B8443419) salt of pyrazine-2,3-dicarboxylic acid. Subsequent neutralization with a strong acid, like hydrochloric acid, precipitates the free dicarboxylic acid . In some instances, incomplete hydrolysis can lead to the formation of the monoester, which may be a desired product in certain synthetic strategies .

A study on a related compound, diethyl 2-(perfluorophenyl)malonate, demonstrated that hydrolysis can be challenging and may require harsh conditions, which can sometimes lead to side reactions like decarboxylation beilstein-journals.orgbeilstein-journals.org. While this compound is generally more stable, the choice of reaction conditions, such as temperature and concentration of the acid or base, is crucial to ensure complete hydrolysis without significant degradation of the pyrazine (B50134) ring or the desired product.

The hydrolysis of esters can also be significantly promoted by the presence of metal ions. This phenomenon is well-documented for amino acid esters and has been observed for pyrazine-based esters as well nih.gov. Specifically, the reaction of copper(II) salts with the dimethyl esters of pyrazine-2,3-dicarboxylic acid has been shown to result in the partial hydrolysis of the ester groups nih.gov.

The mechanism of metal-ion promoted hydrolysis generally involves the coordination of the metal ion to the carbonyl oxygen of the ester group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The metal ion can also coordinate to a water molecule, increasing its acidity and making it a more potent nucleophile in the form of a coordinated hydroxide ion. This interaction facilitates the cleavage of the ester bond, leading to the formation of the carboxylate and the corresponding alcohol. Metal-ion promoted hydrolysis can be a valuable method for preparing new coordination compounds and ligands in situ nih.gov.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this would involve reacting the diester with a different alcohol, for example, benzyl (B1604629) alcohol, in the presence of a suitable catalyst to yield the corresponding dibenzyl pyrazine-2,3-dicarboxylate.

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol result in the formation of the new ester. In the base-catalyzed process, a strong base deprotonates the incoming alcohol to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon of the ester.

While specific literature examples for the transesterification of this compound are not extensively reported, this transformation follows standard principles of organic chemistry and represents a viable method for modifying the ester groups.

Table 1: Representative Transesterification of this compound

| Reactant | Reagent | Product | Catalyst |

| This compound | Benzyl Alcohol | Dibenzyl pyrazine-2,3-dicarboxylate | Acid or Base |

Amidation Reactions and Formation of Pyrazine-2,3-dicarboxamides

The ester groups of this compound can be readily converted into amides through reaction with amines. This amidation can be achieved through several synthetic routes.

One direct method involves the reaction of the diester with an amine. However, this reaction can be slow and may require high temperatures. A more common approach is to first hydrolyze the diester to pyrazine-2,3-dicarboxylic acid and then couple the acid with the desired amine using a peptide coupling agent. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) . These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. This method has been successfully used to synthesize bis-amides of pyrazine-2,3-dicarboxylic acid .

Another route to amides involves the conversion of the dicarboxylic acid to pyrazine-2,3-dicarboxylic acid anhydride, which then reacts with an amine to yield the corresponding N-substituted pyrazine-2-carboxamide wikipedia.org.

Furthermore, this compound can undergo hydrazinolysis. Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazine-2,3-dicarbohydrazide (B14909453) youtube.com. This dihydrazide is a useful intermediate for the synthesis of various heterocyclic compounds, such as Schiff bases and 2-azetidinones youtube.com.

Table 2: Examples of Amidation Reactions

| Starting Material | Reagent(s) | Product |

| 3-(5-Chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic acid | 2-Amino-5-chloropyridine, EDCI, HOBt, Triethylamine | Pyrazine-2,3-dicarboxylic acid bis[(5-chloro-pyridine-2-yl)-amide] |

| Pyrazine-2,3-dicarboxylic acid anhydride | Aminoacetophenones | N-(acetylphenyl)pyrazine-2-carboxamide wikipedia.org |

| This compound | Hydrazine hydrate | Pyrazine-2,3-dicarbohydrazide youtube.com |

Other Functional Group Interconversions and Modifications of the Ester Moieties

Beyond hydrolysis, transesterification, and amidation, the ester functionalities of this compound can be subjected to other important transformations.

Reduction to Alcohols: The ester groups can be reduced to primary alcohols to yield pyrazine-2,3-dimethanol. This transformation requires a strong reducing agent, as weaker agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting esters to primary alcohols youtube.commasterorganicchemistry.comyoutube.com. The reaction is typically carried out in an anhydrous ethereal solvent, followed by an aqueous workup to protonate the resulting alkoxide.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) react with esters to form tertiary alcohols libretexts.orgmasterorganicchemistry.com. The reaction proceeds through a double addition of the Grignard reagent. The first equivalent adds to the carbonyl carbon to form a ketone intermediate after the elimination of the ethoxide. A second equivalent of the Grignard reagent then rapidly adds to the ketone, and subsequent acidic workup yields the tertiary alcohol. This reaction provides a powerful method for introducing two identical alkyl or aryl groups at the carbonyl carbon.

Krapcho Decarboxylation: The Krapcho decarboxylation is a reaction that typically applies to esters bearing an electron-withdrawing group at the β-position wikipedia.org. Given that the pyrazine ring is electron-withdrawing, this reaction could potentially be applied to derivatives of this compound. The reaction involves heating the ester in a dipolar aprotic solvent like DMSO with a salt, such as sodium chloride or lithium chloride, often in the presence of water. This leads to the dealkoxycarbonylation of the ester, resulting in a decarboxylated product wikipedia.orgresearchgate.net.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

The reactivity of the ester groups, combined with the inherent properties of the pyrazine (B50134) ring, allows for a multitude of chemical transformations, establishing diethyl pyrazine-2,3-dicarboxylate as a valuable starting material for creating diverse and complex molecular architectures.

Precursor for Complex Pyrazine Derivatives

The diester functionality of this compound provides a gateway for the synthesis of various substituted pyrazines. The ester groups can be readily modified or replaced, allowing for the introduction of a wide range of functional groups onto the pyrazine core.

The synthesis of substituted pyrazines from this compound often involves the chemical manipulation of its two ethyl ester groups. These groups can undergo reactions such as hydrolysis, amidation, and reduction, leading to the formation of diacids, diamides, and diols, respectively. These new functional groups can then be subjected to further chemical transformations to introduce a variety of substituents onto the pyrazine ring. For instance, the ester groups can be reacted with different nucleophiles to introduce new side chains. Additionally, the pyrazine ring itself can be subjected to reactions such as halogenation or cross-coupling reactions, further expanding the diversity of accessible substituted pyrazines. A general approach involves the diazidation of related N-allyl malonamides followed by cyclization to form pyrazines with ester and hydroxy groups. rsc.orgresearchgate.net These products can then undergo further modifications like alkylations and cross-couplings. rsc.org

Construction of Fused Heterocyclic Systems (e.g., Triazole-Fused Pyrazines)

Fused heterocyclic systems, which consist of two or more rings sharing a common bond, are of significant interest due to their diverse biological activities and applications in material science. This compound is an excellent starting material for constructing such systems, particularly those containing a pyrazine ring fused with other heterocycles like triazoles.

A common strategy for constructing triazole-fused pyrazines involves the reaction of a 1,2-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303). researchgate.net this compound can be readily converted to the corresponding pyrazine-2,3-dihydrazide by treatment with hydrazine hydrate. researchgate.net This dihydrazide intermediate can then undergo cyclization reactions with various reagents to form a fused triazole ring. For example, reaction with a suitable one-carbon synthon can lead to the formation of a acs.orgresearchgate.netnih.govtriazolo[4,3-a]pyrazine ring system. These fused heterocycles are recognized as privileged scaffolds in the development of biologically active molecules. nih.gov The synthesis of such fused systems is a key area of research in medicinal and materials chemistry. researchgate.net

Scaffold for Novel Chemical Entities in Material Science and Catalysis

The rigid, planar structure and the presence of nitrogen atoms make the pyrazine ring an attractive scaffold for the design of new materials and catalysts. This compound serves as a valuable building block for creating these novel chemical entities.

Design Principles for Pyrazine-Based Scaffolds

Pyrazine-based scaffolds are designed to take advantage of the unique electronic and structural properties of the pyrazine ring. Pyrazines are considered to be benzene-like in their aromaticity, which imparts thermal stability to the resulting materials. acs.org The presence of two nitrogen atoms in the ring provides sites for hydrogen bonding and coordination with metal ions, which is crucial for the self-assembly of supramolecular structures and the design of catalysts. acs.orgnih.gov The ability to introduce various functional groups onto the pyrazine ring, starting from precursors like this compound, allows for the fine-tuning of the electronic and steric properties of the scaffold to achieve desired material characteristics.

Integration into Polymeric Structures

This compound and its derivatives can be incorporated into polymeric structures to create materials with tailored properties. The diester or the corresponding diacid can be used as a monomer in condensation polymerization reactions.

For instance, pyrazine-containing polyesters have been synthesized via a two-step melt transesterification–polycondensation procedure using pyrazine-based diacid monomers. acs.org These materials exhibit a range of properties from amorphous to semi-crystalline, with molecular weights suitable for various applications. acs.org Furthermore, the hydrolysis product, pyrazine-2,3-dicarboxylic acid, is extensively used in the formation of coordination polymers, where it links metal ions to form one-, two-, or three-dimensional networks. acs.orgresearchgate.netnih.govresearchgate.netelsevierpure.com These coordination polymers have potential applications in areas such as gas storage and catalysis.

Precursor for Pyrazine-2,3-dicarboxylic Acid Ligands in Coordination Chemistry

One of the most significant applications of this compound is its role as a precursor for pyrazine-2,3-dicarboxylic acid. This dicarboxylic acid is a highly versatile ligand in coordination chemistry, capable of binding to metal ions in various modes to form a wide array of coordination compounds.

The synthesis of pyrazine-2,3-dicarboxylic acid can be achieved through the hydrolysis of this compound. google.comorgsyn.org This reaction is typically carried out under basic or acidic conditions. Once formed, pyrazine-2,3-dicarboxylic acid can act as a multidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate groups. researchgate.netchempap.org This versatility in coordination modes allows for the construction of a diverse range of coordination polymers with different dimensionalities and topologies, from simple mononuclear complexes to intricate three-dimensional frameworks. acs.orgresearchgate.netnih.govresearchgate.netelsevierpure.com These coordination compounds are of great interest for their potential applications in areas such as catalysis, magnetism, and gas separation. acs.orgresearchgate.netelsevierpure.com

Formation of Coordination Polymers and Metal-Organic Frameworks

The pyrazine-2,3-dicarboxylate ligand is extensively used in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net These materials are crystalline structures composed of metal ions or clusters linked together by organic ligands. The versatility of pyrazine-2,3-dicarboxylic acid as a ligand has been demonstrated in the creation of polymeric coordination complexes with various transition metals, including cobalt(II), nickel(II), copper(II), and cadmium(II). researchgate.net For instance, a cadmium(II) coordination polymer synthesized under solvothermal conditions features a three-dimensional, 4-connected topological network. researchgate.net

The reaction of N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide, a derivative of the core compound, with silver(I) nitrate (B79036) results in the formation of a three-dimensional coordination polymer. nih.govnih.gov Furthermore, pyrazine-based ligands have been instrumental in developing novel iron-based MOFs (Fe-MOFs). nih.gov Researchers have also successfully synthesized pyrazine-pillared MOFs using Group 6 metal hexacarbonyls, resulting in frameworks with unique hexagonal pore channels. dtu.dkrsc.orgresearchgate.net These examples underscore the ligand's crucial role in designing and assembling new crystalline materials with diverse structural and functional properties.

Design of Ligands with Diverse Coordination Modes (Monodentate, Bidentate, Bridging)

The pyrazine-2,3-dicarboxylate ligand is recognized for its adaptability, capable of exhibiting multiple coordination modes, which is a key factor in the structural diversity of the resulting coordination polymers. It can function as a monodentate, bidentate, or bridging ligand. researchgate.net

Monodentate Coordination : In complexes with copper(II), the pyrazine-2,3-dicarboxylate dianion can coordinate in a monodentate fashion, where it binds to the metal center through a single atom. researchgate.net

Bidentate Coordination : With cobalt(II) ions, the ligand has been observed to act as a bidentate ligand, coordinating through one nitrogen atom of the pyrazine ring and an oxygen atom from a carboxylate group. researchgate.net Similarly, a derivative, dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate, coordinates to copper(II) and silver(I) in a bidentate mode via its pyridine (B92270) and pyrazine nitrogen atoms. rsc.org

Bridging Coordination : The ligand frequently acts as a bridging ligand, connecting multiple metal centers to form extended networks. It can bridge metal ions through the oxygen atoms of the carboxylate groups and the nitrogen atoms of the pyrazine ring. researchgate.net In a polynuclear silver(I) complex, the heterocyclic pyrazine ring of a py-2pz ligand was found to act as a bridging unit between two Ag(I) ions. rsc.org This ability to link metal centers in various ways is fundamental to the formation of 1D, 2D, and 3D architectures.

The flexibility in coordination allows for precise control over the design of the final supramolecular assembly.

Investigations of Metal-Ligand Interactions and Network Architectures

The study of metal-ligand interactions in complexes involving pyrazine-2,3-dicarboxylate has revealed a wide array of network architectures. The final structure is influenced by the choice of metal ion, the coordination mode of the ligand, and the presence of other co-ligands. researchgate.netrsc.org

Researchers have characterized various dimensionalities in these structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netnih.gov For example, a 1D coordination polymer of Cu(II) has been synthesized, consisting of infinite chains. researchgate.net In other cases, the pyrazine-2,3-dicarboxylate ligand links Cd(II) ions into a 3D network. researchgate.net The reaction of a dicarboxamide derivative with silver(I) nitrate also yields a 3D coordination polymer where ligands wrap around an Ag-Ag bond. nih.govnih.gov

The geometry around the metal centers is a critical aspect of these investigations. In several characterized complexes, Cu(II) and Co(II) ions exhibit a distorted octahedral coordination geometry. researchgate.net A specific investigation into pyrazine-based iron MOFs highlighted the importance of O-Fe-N coordination, which was found to lower the binding energy and affect the local electronic environment of the iron clusters, enhancing their catalytic activity. nih.gov These detailed structural analyses provide fundamental insights into how the interplay of metal ions and versatile ligands like pyrazine-2,3-dicarboxylate dictates the architecture and potential function of the resulting materials.

Applications in Corrosion Inhibition Studies

Pyrazine derivatives, specifically 2,3-pyrazine dicarboxylic acid (PDA), have been investigated as effective and environmentally safer corrosion inhibitors. carta-evidence.org These compounds are particularly relevant for protecting metallic materials during industrial processes like acid cleaning. carta-evidence.org

A notable study explored the efficacy of PDA as a corrosion inhibitor for 90Cu–10Ni and 70Cu–30Ni alloys, which are commonly used in industrial heat exchangers, in a 2% hydrochloric acid solution. carta-evidence.org The research found that an optimal concentration of 1500 ppm of PDA significantly reduced corrosion rates. carta-evidence.org The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier. It was identified as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

A significant finding was the synergistic effect observed when PDA was combined with potassium iodide (KI). The addition of 5 mM KI markedly improved the corrosion inhibition performance. carta-evidence.org This enhancement is attributed to the co-adsorption of iodide ions and the protonated pyrazine molecules on the alloy surface, leading to a more stable and effective protective layer.

Table 1: Corrosion Inhibition Efficiency of 2,3-Pyrazine Dicarboxylic Acid (PDA)

| Alloy Composition | Inhibitor System | Inhibition Efficiency (%) |

|---|---|---|

| 90Cu–10Ni | 1500 ppm PDA | 39% |

| 70Cu–30Ni | 1500 ppm PDA | 55% |

| 90Cu–10Ni | 1500 ppm PDA + 5 mM KI | 73% |

| 70Cu–30Ni | 1500 ppm PDA + 5 mM KI | 92% |

These findings demonstrate the potential of pyrazine-2,3-dicarboxylate derivatives as valuable components in corrosion protection strategies, offering an alternative to more traditional and potentially less environmentally friendly chemicals. carta-evidence.org

Advanced Analytical and Spectroscopic Characterization Methods for Diethyl Pyrazine 2,3 Dicarboxylate Research

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For diethyl pyrazine-2,3-dicarboxylate, the most prominent feature in its IR spectrum is the strong absorption from the carbonyl (C=O) group of the two ethyl esters. This stretching vibration is expected to appear in the typical range for α,β-unsaturated esters, approximately 1720-1740 cm⁻¹.

Other significant absorptions include:

C-O Stretching: The C-O single bond stretches of the ester groups will produce strong bands in the 1300-1100 cm⁻¹ region.

Aromatic Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine (B50134) ring are expected in the 1600-1450 cm⁻¹ region.

C-H Vibrations: The C-H stretching of the pyrazine ring protons will appear as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl groups (CH₃ and CH₂) will be observed in the 2850-3000 cm⁻¹ range.

In a study investigating its properties as a corrosion inhibitor, FT-IR analysis of a film formed on a steel surface reported bands at 2900 cm⁻¹ (C-H of pyrazine ring), 2800 and 2760 cm⁻¹ (carboxylic CH₂ and CH₃), 1600 cm⁻¹ (C=O), and 1540 cm⁻¹ (C-O). peacta.org The significant downward shift of the C=O and C-O bands compared to typical values suggests that the molecule was likely coordinated to the metal surface, altering its vibrational frequencies.

Table 1: Expected FT-IR Peaks for this compound

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyrazine) |

| ~3000-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1730 | C=O Stretch | Ester Carbonyl |

| ~1600-1450 | C=N, C=C Stretch | Pyrazine Ring |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The structure of this compound suggests three distinct proton signals:

Pyrazine Protons: The two protons on the pyrazine ring (at positions 5 and 6) are chemically equivalent and are expected to appear as a single sharp peak (a singlet) far downfield. This significant downfield shift, likely in the δ 9.0-9.3 ppm range, is due to the strong deshielding effects of the two electronegative nitrogen atoms and the two electron-withdrawing carboxylate groups.

Methylene (B1212753) Protons (-CH₂-): The four protons of the two equivalent methylene groups in the ethyl esters are adjacent to an oxygen atom, placing their signal around δ 4.4-4.6 ppm. This signal would be split into a quartet by the three protons of the adjacent methyl group.

Methyl Protons (-CH₃): The six protons of the two equivalent terminal methyl groups are in a standard aliphatic environment. They are expected to appear further upfield, around δ 1.3-1.5 ppm, as a triplet due to coupling with the adjacent methylene group.

Table 2: Expected ¹H NMR Data for this compound

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.2 | Singlet | 2H | Pyrazine-H (H-5, H-6) |

| ~4.5 | Quartet | 4H | -OCH₂ CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. For this compound, five distinct carbon signals are expected:

Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded and would appear furthest downfield, typically in the δ 163-165 ppm region.

Pyrazine Carbons: There are two types of pyrazine carbons. The two carbons bonded to the carboxylate groups (C-2, C-3) would be found around δ 148-150 ppm. The two carbons bonded to hydrogen (C-5, C-6) would be in a similar region, perhaps slightly upfield around δ 145-147 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene group, being attached to oxygen, would appear around δ 62-64 ppm.

Methyl Carbon (-CH₃): The terminal methyl carbon of the ethyl group would be the most shielded, appearing furthest upfield at approximately δ 14 ppm.

Table 3: Expected ¹³C NMR Data for this compound

| Expected Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | C =O (Ester) |

| ~149 | Pyrazine (C -2, C -3) |

| ~146 | Pyrazine (C -5, C -6) |

| ~63 | -OCH₂ CH₃ |

Advanced 2D NMR Techniques for Structural Elucidation

While 1D NMR provides primary assignments, 2D NMR techniques would offer definitive confirmation of the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm proton-proton coupling. A distinct cross-peak would appear between the methylene quartet (~δ 4.5 ppm) and the methyl triplet (~δ 1.4 ppm), confirming the presence of the ethyl ester fragments. No other correlations would be expected, as the pyrazine protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show cross-peaks between the pyrazine protons (~δ 9.2 ppm) and the pyrazine C-H carbons (~δ 146 ppm), the methylene protons (~δ 4.5 ppm) and the methylene carbons (~δ 63 ppm), and the methyl protons (~δ 1.4 ppm) and the methyl carbons (~δ 14 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations and is crucial for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the pyrazine protons (H-5/H-6) and the carboxyl-substituted pyrazine carbons (C-2/C-3), and most importantly, between the methylene protons (-CH₂-) and the ester carbonyl carbon (C=O), confirming the complete structure of the ester group and its attachment to the pyrazine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) is commonly utilized.

In a typical EI-MS analysis, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound (C₁₂H₁₄N₂O₄) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy.

The fragmentation of this compound would likely proceed through the loss of the ethoxycarbonyl groups. Characteristic fragments would include ions resulting from the loss of an ethoxy radical (•OCH₂CH₃), an ethyl group (•CH₂CH₃), or a carbonyl group (CO). The analysis of these fragmentation patterns provides conclusive evidence for the compound's structure. The study of related compounds like 2,3-diethylpyrazine (B107213) shows characteristic fragmentation that helps in identifying the core pyrazine structure. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring, being an aromatic heterocycle, exhibits characteristic UV absorptions. The UV-Vis spectrum of the parent pyrazine molecule shows distinct absorption bands corresponding to n→π* and π→π* electronic transitions. nist.gov

For this compound, the presence of the two carboxylate groups conjugated with the pyrazine ring is expected to influence the position and intensity of these absorption bands. These auxochromic groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. The analysis of the UV-Vis spectrum of related compounds, such as 2-pyrazine carboxylic acid, shows how functional groups affect the electronic absorption properties of the pyrazine core. researchgate.net The spectrum is useful for quantitative analysis and for monitoring reactions involving the pyrazine ring.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure and packing of a compound in the solid state. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

Studies on closely related pyrazine esters, such as Diethyl pyrazine-2,5-dicarboxylate and Diisopropyl pyrazine-2,5-dicarboxylate, reveal important structural features that can be extrapolated to the 2,3-isomer. nih.govnih.gov For instance, these studies show that the carboxylate groups are often slightly twisted out of the plane of the pyrazine ring. nih.govnih.gov The analysis also details how molecules pack in the crystal lattice, which is often stabilized by weak intermolecular interactions like C-H···O hydrogen bonds and van der Waals forces. nih.govnih.gov

Table 1: Representative Crystallographic Data for a Related Pyrazine Diester (Diisopropyl pyrazine-2,5-dicarboxylate)

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₁₆N₂O₄ | nih.gov |

| Molecular Weight | 252.27 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 4.7804 | nih.gov |

| b (Å) | 15.6842 | nih.gov |

| c (Å) | 9.1877 | nih.gov |

| β (°) | 104.227 | nih.gov |

| Volume (ų) | 667.74 | nih.gov |

| Z | 2 | nih.gov |

This data is for a related compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. A sample of powdered this compound is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for that specific crystalline phase.

The primary applications of PXRD in the study of this compound include:

Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data confirms the identity of the synthesized material.

Purity Assessment: The presence of sharp, well-defined peaks indicates a crystalline material, while the absence of peaks from known impurities confirms its purity.

Polymorphism Studies: PXRD can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties. The technique has been used to characterize various coordination polymers and organic salts involving pyrazine carboxylic acids. nih.gov

Other Advanced Analytical Techniques

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its chemical formula, C₁₂H₁₄N₂O₄. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique is routinely used alongside spectroscopic methods to provide a complete characterization of newly synthesized compounds, as demonstrated in the analysis of various pyrazine-dicarboxylic acid adducts. researchgate.net

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₄N₂O₄)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 64.27 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.29 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.50 |

| Oxygen | O | 15.999 | 4 | 63.996 | 28.54 |

| Total | 224.21 | 100.00 |

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are crucial for determining the stability and decomposition characteristics of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference material.

While direct and detailed TGA/DTA research findings specifically for this compound are not extensively available in the public domain, studies on the parent compound, pyrazine-2,3-dicarboxylic acid, and its metal complexes provide valuable context. For instance, research on copper(II) complexes of pyrazine-2,3-dicarboxylic acid reveals multi-stage decomposition processes. chempap.org These studies indicate that the thermal stability is significantly influenced by the coordination of metal ions and the presence of other ligands. chempap.orgresearchgate.net Typically, the decomposition of such carboxylated pyrazine compounds involves the initial loss of any water of hydration, followed by the breakdown of the organic ligand at higher temperatures. chempap.org

For a hypothetical analysis of pure, solid this compound, one would expect the TGA curve to show stability up to a certain temperature, followed by a distinct mass loss corresponding to the decomposition of the molecule. The DTA curve would concurrently show endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition events.

Hypothetical Thermal Analysis Data for this compound:

| Analysis Type | Observation | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| TGA | Initial Mass Loss | 200 - 350 | ~50% | Decomposition of ethyl ester groups |

| TGA | Final Mass Loss | > 350 | ~50% | Breakdown of the pyrazine ring |

| DTA | Endothermic Peak | 150 - 170 | N/A | Melting |

| DTA | Exothermic Peak | 200 - 400 | N/A | Decomposition |

Note: This table is illustrative and based on general principles of thermal decomposition for similar organic esters. Actual experimental values may vary.

Electrochemical Characterization (Cyclic Voltammetry, Potentiodynamic Polarization, Impedance Spectroscopy)

Electrochemical methods are employed to investigate the redox properties of this compound, which are critical for applications in areas like organic electronics and catalysis.

Cyclic Voltammetry (CV) is a key technique used to study the electrochemical behavior of pyrazine derivatives. Studies on related pyrazine compounds, such as pyrazine itself and its carboxylated forms, show that they undergo reduction and oxidation processes. dtu.dk The presence of electron-withdrawing carboxylate groups is known to significantly impact the redox potentials and the kinetics of electron transfer. dtu.dkrsc.org For this compound, CV would reveal the potentials at which the molecule is oxidized and reduced, and provide insights into the reversibility of these processes. Research on the electrochemical synthesis of pyrazine-2,3-dicarboxylic acid from quinoxaline (B1680401) has utilized cyclic voltammetry to study the reaction mechanism on various electrodes, highlighting the role of the pyrazine core in electrochemical reactions. upt.rosigmaaldrich.com

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for studying corrosion inhibition properties and electrode kinetics. While specific studies applying these techniques to this compound are scarce, the pyrazine ring system is a known motif in corrosion inhibitors. These techniques could be used to evaluate the effectiveness of this compound in protecting metal surfaces. Potentiodynamic polarization would determine the corrosion current and potential, while EIS would provide detailed information about the charge transfer resistance and the formation of a protective layer at the electrode-electrolyte interface.

Expected Electrochemical Parameters for this compound:

| Technique | Parameter | Expected Finding | Significance |

| Cyclic Voltammetry | Reduction Potential (Epc) | Negative potential vs. reference | Indicates the ease of adding electrons to the pyrazine ring |

| Cyclic Voltammetry | Oxidation Potential (Epa) | Positive potential vs. reference | Indicates the ease of removing electrons |

| Potentiodynamic Polarization | Corrosion Current (Icorr) | Lower in presence of compound | Indicates corrosion inhibition |

| Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Higher in presence of compound | Indicates a more resistive, protective surface layer |

Note: This table presents expected trends based on the known electrochemical behavior of related pyrazine compounds. Specific values would need to be determined experimentally.

Theoretical and Computational Investigations of Diethyl Pyrazine 2,3 Dicarboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For pyrazine (B50134) derivatives, DFT, particularly using functionals like B3LYP, is a common method for investigating molecular structure, electronic properties, and spectroscopic features. rsc.orgresearchgate.net

Quantum chemical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For pyrazine systems, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. researchgate.net

Following geometry optimization, electronic structure analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) are often performed.

NBO Analysis: This method investigates charge transfer and donor-acceptor interactions within the molecule. chemrxiv.org For diethyl pyrazine-2,3-dicarboxylate, NBO analysis would reveal the nature of the bonding between the pyrazine ring and the ethyl ester functional groups.

MEP Analysis: An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org This is crucial for predicting sites susceptible to chemical attack. In related pyrazine derivatives, MEP analysis has been used to identify the most probable sites for electrophilic interactions. chemrxiv.org

Theoretical calculations are highly effective in predicting and interpreting spectroscopic data.

IR and Raman: DFT calculations can compute the vibrational frequencies of a molecule. chemrxiv.org These calculated frequencies, often scaled to correct for systematic errors, can be correlated with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to functional groups.

NMR: While direct prediction of NMR spectra for this compound is not available, DFT methods are routinely used to calculate the chemical shifts (¹H and ¹³C) of organic molecules, providing valuable aid in spectral assignment.

UV-Vis: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that correspond to UV-Vis absorption. rsc.org These calculations can predict the absorption maxima (λmax) and help understand the nature of the electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved (e.g., HOMO and LUMO). rsc.org

Conformational Analysis and Intermolecular Interactions

The way molecules arrange themselves in the solid state is dictated by a subtle balance of intermolecular forces. Crystal structure analysis reveals these interactions in detail.

Table 1: Common Hydrogen Bonding Interactions in Pyrazine Derivatives

| Interaction Type | Donor | Acceptor | Role in Crystal Packing | Source |

|---|---|---|---|---|

| N–H···O | Amide N-H | Carboxamide Oxygen | Links molecules into chains or layers | nih.gov |

| C–H···O | Aromatic/Aliphatic C-H | Carbonyl/Ester Oxygen | Forms 3D frameworks, links layers | nih.govresearchgate.net |

| C–H···N | Aromatic/Aliphatic C-H | Pyrazine Nitrogen | Links molecular columns | nih.gov |

Aromatic systems like the pyrazine ring are dominated by π-stacking and van der Waals forces in their crystal packing.

π-Stacking: This non-covalent interaction involves the attraction between electron-rich π systems of aromatic rings. In pyrazine derivatives, offset or displaced face-to-face arrangements are common. researchgate.netnih.gov For instance, in a derivative containing the this compound moiety, C–H···π interactions are present, contributing to the stability of the 3D framework. nih.gov Theoretical studies on pyridine (B92270) dimers, which are electronically similar to pyrazine, show that stacked structures are highly stable due to favorable electrostatic interactions. researchgate.net

Van der Waals Interactions: These are ubiquitous, non-specific attractive forces that become significant over large molecular surfaces. Computational studies on other pyrazine-based molecules have highlighted the critical role of van der Waals forces in their binding and adsorption properties. mdpi.com

Reaction Mechanism Studies (e.g., Esterification, Hydrolysis Pathways)

Computational chemistry can elucidate the step-by-step pathways of chemical reactions, providing insights into transition states and activation energies.

Esterification: The formation of this compound from its corresponding dicarboxylic acid and ethanol (B145695) is a standard esterification reaction. nih.gov Theoretical models could map the reaction profile, identifying the key intermediates and the role of the acid catalyst.

Hydrolysis: The hydrolysis of esters is a fundamental reaction. Studies on related pyrazine esters have shown that this process can be promoted by metal ions. nih.gov Computational investigations into similar systems, like pyrazine carboxamides, have used parameters such as Bond Dissociation Energy (BDE) and Radial Distribution Functions (RDF) to evaluate the molecule's stability towards hydrolysis. chemrxiv.org A similar DFT-based approach could be applied to this compound to calculate the energy barriers for both acid- and base-catalyzed hydrolysis, predicting the most likely mechanism and reaction kinetics.

Emerging Research Areas and Future Perspectives in Diethyl Pyrazine 2,3 Dicarboxylate Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of pyrazine (B50134) derivatives has traditionally involved methods that are often not environmentally friendly, utilizing harsh reaction conditions, hazardous reagents, and generating significant waste. tandfonline.com Consequently, a major focus of current research is the development of greener and more sustainable synthetic pathways.

Recent advancements have explored atom-economical and environmentally benign methodologies. acs.org One promising approach involves the dehydrogenative self-coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese, which produces hydrogen gas and water as the only byproducts. acs.org Another green strategy is the one-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines, which is considered a straightforward and classical route. tandfonline.com Researchers are also investigating the use of alternative energy sources like microwave and ultrasonic irradiation to drive these reactions, often leading to higher yields and shorter reaction times compared to conventional methods. nih.gov The use of recyclable catalysts and green solvents is another key aspect of developing sustainable synthetic protocols for pyrazine compounds. nih.gov

| Synthesis Method | Catalyst/Reagents | Key Advantages |

| Dehydrogenative self-coupling | Manganese pincer complexes | Atom-economical, uses earth-abundant metal, benign byproducts (H₂ and H₂O) acs.org |

| One-pot synthesis | 1,2-diketones and 1,2-diamines | Straightforward, classical route tandfonline.com |

| Microwave/ultrasonic irradiation | - | Shorter reaction times, potentially higher yields nih.gov |

| Catalytic condensation | Copper-chromium, zinc-phosphoric acid-manganese | Established methods for specific pyrazine derivatives tandfonline.com |

Advanced Applications in Smart Materials and Sensing Technologies

The unique electronic and structural properties of pyrazine-based compounds, including Diethyl pyrazine-2,3-dicarboxylate, make them attractive candidates for the development of smart materials and sensing technologies. The planar nature of the pyrazine ring, combined with the presence of π-electrons and nitrogen atoms, allows for efficient electronic communication and interaction with other molecules and surfaces. researchgate.net

Research is exploring the incorporation of pyrazine derivatives into luminescent materials. For instance, certain N-acyl pyrazole (B372694) derivatives have been shown to exhibit solid-state luminescent properties due to aggregation-induced emission (AIE), which could have applications in organic electronics. rsc.org The ability of pyrazine compounds to act as ligands for metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) with tunable properties for applications such as gas storage, separation, and catalysis. researchgate.net Furthermore, the sensitivity of the electronic structure of pyrazine derivatives to their environment suggests their potential use as chemical sensors for detecting various analytes.

Exploration of this compound in Supramolecular Assemblies

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field where pyrazine derivatives are showing significant promise. The ability of the pyrazine ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent building block for constructing complex, self-assembled structures. researchgate.netrsc.org

This compound, with its ester functional groups, can act as a versatile tecton (a building block in supramolecular chemistry). rsc.org These ester groups can participate in hydrogen bonding, directing the self-assembly of the molecules into well-defined architectures such as chains, layers, and three-dimensional frameworks. doaj.orgresearchgate.net The resulting supramolecular structures can exhibit interesting properties, such as hosting guest molecules or displaying unique photophysical behaviors. The coordination of pyrazine-based ligands with metal ions, particularly silver(I), has been shown to lead to a diverse range of assemblies, from discrete molecular complexes to extended polymeric structures. researchgate.net

| Supramolecular Interaction | Resulting Structure | Potential Application |

| Hydrogen Bonding (C-H···N, C-H···O) | Chains, Layers, 3D Frameworks doaj.orgresearchgate.net | Crystal engineering, host-guest chemistry |

| π-π Stacking | Stacked molecular arrangements nih.gov | Organic electronics, charge transport |

| Metal Coordination | Molecular complexes, polymers, MOFs researchgate.net | Catalysis, separation, gas storage |

Computational Design and Predictive Modeling for Novel Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties and predicting their behavior. nih.gov In the context of this compound, computational methods are being employed to explore the vast chemical space of its potential derivatives.

By using techniques like Density Functional Theory (DFT), researchers can model the electronic structure, reactivity, and spectroscopic properties of novel pyrazine-based compounds. researchgate.netresearchgate.net This allows for the in-silico screening of potential candidates for various applications, saving significant time and resources compared to traditional experimental approaches. For example, computational models can predict the binding affinity of pyrazine derivatives to biological targets, aiding in the design of new therapeutic agents. nih.govmdpi.com Furthermore, predictive modeling can be used to understand and optimize the properties of materials derived from this compound, such as their performance in drug delivery systems or as components in electronic devices. researchgate.netresearchgate.net

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Modeling electronic structure and reactivity | Molecular geometry, electronic properties, spectroscopic data researchgate.netresearchgate.net |

| Molecular Docking | Predicting binding modes and affinities | Interaction with biological targets, potential for drug design nih.govmdpi.com |

| Pharmacophore Modeling | Identifying key structural features for activity | Design of new inhibitors and bioactive molecules mdpi.com |

Q & A

Q. What are the optimal synthetic routes for diethyl pyrazine-2,3-dicarboxylate, and how do reaction conditions influence yield?

this compound is synthesized via condensation reactions involving diethyl acetone-1,3-dicarboxylate and reagents like -dimethylformamide dimethyl acetal (DMFDMA) in ethanol at room temperature. Subsequent cyclization with hydrazines or substituted hydrazines yields pyrazole derivatives. Key parameters include solvent choice (e.g., ethanol or toluene), temperature (reflux vs. ambient), and stoichiometry, which directly affect intermediates and final product yields (24–71%) . Purification typically involves silica gel chromatography with dichloromethane/ethyl acetate gradients .

Q. How can crystallization and structural characterization of derivatives be optimized?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving coordination geometries and hydrogen-bonding networks. For example, triclinic or monoclinic crystal systems (e.g., or ) are common, with lattice parameters Å, Å, and observed in related complexes. Synchrotron radiation (e.g., ESRF-CRG) improves data resolution for challenging frameworks .

Advanced Research Questions

Q. How does pH modulate the hydrothermal synthesis of coordination polymers using pyrazine-2,3-dicarboxylate ligands?

Pyrazine-2,3-dicarboxylate (PZDC), derived from hydrolysis of the diethyl ester, forms diverse metal-organic frameworks (MOFs). Hydrothermal synthesis at pH 3–7 influences ligand deprotonation, yielding 1D chains or 3D networks. For instance, lanthanide-PZDC polymers (e.g., ) adopt nine-coordinate geometries under acidic conditions, while neutral pH favors carboxylate bridging modes. Thermogravimetric analysis (TGA) confirms stability up to 240°C, with luminescence properties (e.g., Eu complexes) sensitive to coordination environment .

Q. How can structural contradictions in reaction outcomes be resolved?

Discrepancies in ester hydrolysis or cyclization (e.g., failed hydrazine-mediated cyclization to pyrazolopyridazines) require mechanistic re-evaluation. Techniques include:

Q. What strategies enhance gas adsorption in PZDC-based MOFs?

MOFs like exhibit selective acetylene adsorption (26× over CO) due to pore functionalization. Key methods:

Q. How do polymer additives influence MOF crystallization?

Poly(vinylsulfonic acid) (PVSA) templates -based MOFs by stabilizing Cu ions, controlling crystal size (1–100 µm) and orientation. Electron diffraction confirms PVSA-induced alignment of channel directions, critical for adsorption kinetics. N isotherms remain type-I microporous, but adsorption rates vary with crystal size .

Methodological Guidance

Q. What analytical techniques resolve coordination ambiguities in PZDC complexes?

- SCXRD : Assigns bonding modes (e.g., tetradentate vs. heptadentate PZDC) and detects lattice water (e.g., -PZDC frameworks with 8-coordinate K) .

- High-resolution luminescence spectroscopy : Eu emission spectra (e.g., transitions) identify multiple metal sites in isomorphous frameworks .

- EPR/XAS : Probes oxidation states in paramagnetic Cu or V MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.